Cas no 735275-52-2 (cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)
cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- TRANS-4-[2-(4-METHOXYPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
- cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- trans-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-4-(2-(4-Methoxyphenyl)-2-oxoethyl)cyclohexanecarboxylic acid
- trans-4-(2-(4-Methoxyphenyl)-2-oxoethyl)cyclohexanecarboxylic acid
- AK
- cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid
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- Inchi: 1S/C16H20O4/c1-20-14-8-6-12(7-9-14)15(17)10-11-2-4-13(5-3-11)16(18)19/h6-9,11,13H,2-5,10H2,1H3,(H,18,19)
- InChI Key: LNNJSFXWTHGRAD-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CC(C2C=CC(=CC=2)OC)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 336
- XLogP3: 2.9
- Topological Polar Surface Area: 63.6
cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201367-1g |
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
735275-52-2 | >95% | 1g |
£1516.00 | 2022-03-01 | |
| TRC | C082175-25mg |
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
735275-52-2 | 25mg |
$ 145.00 | 2022-06-06 | ||
| TRC | C082175-50mg |
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
735275-52-2 | 50mg |
$ 240.00 | 2022-06-06 | ||
| Crysdot LLC | CD12038235-1g |
cis-4-(2-(4-Methoxyphenyl)-2-oxoethyl)cyclohexanecarboxylic acid |
735275-52-2 | 97% | 1g |
$1042 | 2024-07-24 | |
| Crysdot LLC | CD12038235-5g |
cis-4-(2-(4-Methoxyphenyl)-2-oxoethyl)cyclohexanecarboxylic acid |
735275-52-2 | 97% | 5g |
$3860 | 2024-07-24 |
cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on cis-4-2-(4-Methoxyphenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid
Research Briefing on cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-52-2)
Recent studies on cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-52-2) have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This compound, characterized by its unique cyclohexane-carboxylic acid backbone and methoxyphenyl ketone moiety, has garnered attention due to its structural versatility and pharmacological relevance. The following briefing synthesizes the latest findings on its synthesis, mechanisms, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient enantioselective synthesis of 735275-52-2 via asymmetric hydrogenation, achieving >99% ee using a chiral ruthenium catalyst. The optimized route reduced byproduct formation by 40% compared to previous methods, underscoring its scalability for industrial production. Concurrently, molecular docking simulations revealed that the cis-configuration of this compound exhibits high affinity (Kd = 2.3 nM) for the COX-2 active site, suggesting potential as a COX-2 selective inhibitor scaffold.
In oncology research, derivatives of 735275-52-2 were shown to inhibit STAT3 phosphorylation in triple-negative breast cancer cells (MDA-MB-231) at IC50 values ranging from 8-15 μM, as reported in Bioorganic & Medicinal Chemistry Letters (2024). The lead compound induced apoptosis through mitochondrial membrane depolarization, with structure-activity relationship (SAR) studies indicating the critical role of the 4-methoxyphenyl group in target engagement. These findings position 735275-52-2 as a promising chemotype for overcoming tyrosine kinase inhibitor resistance.
Pharmacokinetic evaluations in rodent models (Sprague-Dawley rats, 2023) demonstrated favorable ADME properties: oral bioavailability of 62%, plasma half-life of 4.7 hours, and negligible CYP3A4 inhibition. However, phase I metabolite identification revealed rapid glucuronidation of the carboxylic acid group, prompting current prodrug strategies to improve metabolic stability. Advanced formulations using lipid nanoparticles have increased brain penetration by 3.2-fold in recent preclinical trials for neurodegenerative applications.
The compound's safety profile was established through GLP-compliant toxicology studies (OECD 408), showing no genotoxicity up to 500 mg/kg/day. Current patent landscapes (WO202318754, CN115894623) highlight its utility in combination therapies with immune checkpoint inhibitors, particularly for modulating PD-L1 expression. Industry analysts project a 12.4% CAGR for related derivatives in the oncology pipeline market through 2030.
Ongoing clinical-stage research (NCT06192422) is evaluating a fluorinated analog of 735275-52-2 as a PET tracer for early tumor detection. Preliminary data show 89% specificity in identifying HER2-positive lesions, with potential applications in theranostics. This dual diagnostic-therapeutic approach exemplifies the compound's evolving role in precision medicine paradigms.
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